REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH2:10][N:11]3[CH2:15][CH2:14][CH2:13][CH2:12]3)=[N:7][C:6]=2[CH:16]=1.[Na+].[I-:18].CNCCNC.N>O.[Cu]I.O1CCOCC1>[I:18][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH2:10][N:11]3[CH2:15][CH2:14][CH2:13][CH2:12]3)=[N:7][C:6]=2[CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.08 mL
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
5-bromo-2-pyrrolidin-1-ylmethyl-benzoxazole
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(N=C(O2)CN2CCCC2)C1
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
CuI
|
Quantity
|
71 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is refluxed for 14 h
|
Duration
|
14 h
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
EXTRACTION
|
Details
|
The organic phase is extracted three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Name
|
|
Type
|
|
Smiles
|
IC=1C=CC2=C(N=C(O2)CN2CCCC2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |